molecular formula C12H13ClO5 B1364394 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid CAS No. 590395-60-1

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Cat. No.: B1364394
CAS No.: 590395-60-1
M. Wt: 272.68 g/mol
InChI Key: ZQKVVBDFOFCEEA-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is an organic compound with the molecular formula C12H13ClO5 It is a derivative of phenoxypropanoic acid and is characterized by the presence of a chloro, ethoxy, and formyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-ethoxyphenol and 4-formylphenoxyacetic acid.

    Reaction Conditions:

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-(2-Chloro-6-ethoxy-4-carboxyphenoxy)propanoic acid.

    Reduction: 2-(2-Chloro-6-ethoxy-4-hydroxyphenoxy)propanoic acid.

    Substitution: 2-(2-Amino-6-ethoxy-4-formylphenoxy)propanoic acid (when using an amine as the nucleophile).

Scientific Research Applications

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the chloro and ethoxy groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-ethoxyphenoxy)acetic acid
  • 2-(2-Chloro-4-formylphenoxy)propanoic acid
  • 2-(2-Chloro-6-ethoxy-4-hydroxyphenoxy)propanoic acid

Uniqueness

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is unique due to the presence of both the formyl and ethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)11(10)18-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVVBDFOFCEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392482
Record name 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590395-60-1
Record name 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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